molecular formula C15H24N2O2 B13092378 (R)-3-(Boc-amino)-4-phenyl-butanamine

(R)-3-(Boc-amino)-4-phenyl-butanamine

Cat. No.: B13092378
M. Wt: 264.36 g/mol
InChI Key: PNIGNRWZWINHFQ-ZDUSSCGKSA-N
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Description

®-3-(Boc-amino)-4-phenyl-butanamine is a compound that features a tert-butyloxycarbonyl (Boc) protected amine group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex molecules due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Boc-amino)-4-phenyl-butanamine typically involves the protection of the amine group with a Boc group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine. The reaction proceeds via a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. In the elimination step, a carbonate ion is expelled, which can either deprotonate the amine or undergo spontaneous decarboxylation yielding a strong base tert-butoxide to take care of the amine .

Industrial Production Methods

Industrial production of Boc-protected amines often involves continuous flow reactors with solid acid catalysts. This method enhances efficiency and productivity relative to batch processes. For example, using a solid Brønsted acid catalyst in a continuous flow reactor with a low-boiling solvent like tetrahydrofuran (THF) can achieve high yields of Boc-protected amines .

Chemical Reactions Analysis

Types of Reactions

®-3-(Boc-amino)-4-phenyl-butanamine undergoes several types of reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotection of the Boc group.

    Substitution: Various electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

    Deprotection: The major product is the free amine.

    Substitution: The products depend on the electrophile used in the reaction.

Scientific Research Applications

®-3-(Boc-amino)-4-phenyl-butanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(Boc-amino)-4-phenyl-butanamine primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can then participate in various chemical reactions, such as nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(Boc-amino)-4-phenyl-butanamine is unique due to its specific structure, which includes a phenyl group and a Boc-protected amine. This structure provides stability and reactivity that are advantageous in peptide synthesis and other applications.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

tert-butyl N-[(2R)-4-amino-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-13(9-10-16)11-12-7-5-4-6-8-12/h4-8,13H,9-11,16H2,1-3H3,(H,17,18)/t13-/m0/s1

InChI Key

PNIGNRWZWINHFQ-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCN)CC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN)CC1=CC=CC=C1

Origin of Product

United States

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